L-Serine-2,3,3-D3-N-T-boc
Description
L-Serine-2,3,3-D3-N-T-boc is a deuterium-labeled, tert-butoxycarbonyl (Boc)-protected derivative of the non-essential amino acid L-serine. This compound features three deuterium atoms at the 2, 3, and 3 positions of the serine backbone and a Boc group on the amino terminus. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by protecting the amine from unwanted reactions . Its isotopic purity typically exceeds 98 atom% deuterium, as observed in analogous deuterated serine derivatives .
Properties
Molecular Formula |
C8H15NO5 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
(2S)-2,3,3-trideuterio-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1/i4D2,5D |
InChI Key |
FHOAKXBXYSJBGX-UXJCOIHKSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3 typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Introduction of Deuterium: Deuterium is introduced into the molecule through specific reactions that replace hydrogen atoms with deuterium.
Hydroxylation: The hydroxyl group is introduced at the appropriate position in the molecule.
Deprotection: The Boc protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can yield an alcohol.
Scientific Research Applications
Biochemical Research Applications
Stable Isotope Labeling:
L-Serine-2,3,3-D3-N-T-boc is predominantly used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The deuterium labeling allows researchers to track metabolic processes and protein interactions with greater precision. This isotope-labeled compound aids in elucidating the structure and dynamics of biological macromolecules, facilitating a deeper understanding of biochemical pathways .
Metabolic Studies:
The incorporation of this compound into metabolic studies has proven beneficial in tracing amino acid metabolism and understanding the biosynthesis of neurotransmitters. Its unique isotopic signature allows for differentiation between endogenous and exogenous sources of serine in biological systems .
Neurological Implications
Therapeutic Potential:
Recent studies have highlighted the potential of L-serine (the non-deuterated counterpart) in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that L-serine may enhance neuroprotection and promote neurorestoration following cerebral ischemia. The use of this compound in these studies allows for precise tracking of its effects on neuroinflammation and cognitive function .
Case Studies:
- Alzheimer's Disease: In animal models, treatment with L-serine has been shown to reduce amyloid-beta production and improve cognitive performance in memory tests. The use of deuterated L-serine helps in quantifying its impact on specific neurological pathways involved in Alzheimer's pathology .
- Schizophrenia: Clinical trials have suggested that L-serine supplementation may alleviate symptoms associated with schizophrenia by modulating glutamate receptor activity. The isotopic labeling provides insights into the pharmacokinetics and dynamics of L-serine within the central nervous system .
Pharmaceutical Development
Drug Formulation:
this compound serves as a critical component in the development of pharmaceuticals targeting neurological disorders. Its stability and isotopic labeling facilitate the formulation of drugs that require precise dosing based on metabolic tracking .
Research Findings:
The compound's role in drug development is underscored by its application in preclinical studies where it aids in evaluating the efficacy and safety profiles of new therapeutic agents aimed at treating neurodegenerative diseases .
Comparative Data Table
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3 depends on its specific application. In general, the presence of deuterium can affect the rate of chemical reactions and the stability of the molecule. This can lead to changes in the molecule’s interactions with biological targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Properties
Table 1 summarizes key differences between L-Serine-2,3,3-D3-N-T-boc and its analogs:
*Hypothetical data inferred from structural analogs.
Commercial Availability and Handling
- Suppliers :
- Storage and Safety :
- Deuterated Boc-protected compounds require storage at room temperature in airtight containers to prevent hydrolysis. FMOC derivatives may need protection from light due to the photosensitivity of the FMOC group .
Biological Activity
L-Serine-2,3,3-D3-N-T-boc is a deuterated derivative of L-serine, an amino acid that plays critical roles in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the incorporation of deuterium at specific positions in the L-serine molecule. This isotopic labeling can facilitate studies in metabolic tracing and understanding biochemical pathways.
Chemical Information
| Property | Description |
|---|---|
| Chemical Formula | C₇H₁₃D₃N₁O₃ |
| Molecular Weight | 175.19 g/mol |
| Purity | ≥ 98% (min) |
| Isotopic Composition | 98 atom % D |
Metabolic Pathways
L-serine is crucial for several metabolic pathways, including:
- One-Carbon Metabolism : L-serine is a precursor for glycine and contributes to the synthesis of nucleotides and amino acids.
- Sphingolipid Biosynthesis : It serves as a substrate for serine palmitoyltransferase (SPT), which is essential in sphingolipid metabolism .
Recent studies have shown that manipulating serine levels can impact lipid metabolism and insulin signaling pathways. For instance, diabetic models exhibited reduced serine levels, affecting glucose homeostasis .
Therapeutic Applications
L-serine supplementation has been investigated for its therapeutic effects in various disorders:
- Serine Deficiency Disorders : In two reported cases involving patients with congenital microcephaly and serine synthesis defects (PHGDH and PSAT1 deficiencies), treatment with oral L-serine resulted in significant reductions in seizures and improvements in spasticity . However, it did not substantially enhance neurocognitive development.
- Neurological Disorders : The role of serine in neurotransmitter synthesis suggests potential applications in treating conditions like epilepsy and neurodegenerative diseases. For instance, D-serine has been implicated in modulating NMDA receptor activity, which is vital for synaptic plasticity .
Case Study 1: Serine Deficiency Disorder
- Patient Profile : A 4.5-year-old male with PHGDH deficiency.
- Treatment : Oral L-serine.
- Results : Significant reduction in seizures within one week; EEG abnormalities improved within one year. However, head circumference remained unchanged.
Case Study 2: Neurological Impact
- Patient Profile : A 3-month-old female with PSAT1 deficiency.
- Treatment : Oral L-serine.
- Results : Improvement in spasticity but no significant changes in cognitive function or head growth.
Research Findings
Recent research has highlighted the importance of serine in metabolic regulation:
- A study demonstrated that serine levels are crucial for maintaining lipid homeostasis in diabetic mice models . The administration of serine led to alterations in hepatic glucose production pathways.
- Another study indicated that deuterated forms of serine can be used to trace metabolic pathways effectively due to their unique isotopic signatures .
Q & A
Basic: What is the significance of deuterium labeling in L-Serine-2,3,3-D3-N-T-boc for metabolic studies?
Answer: The deuterium atoms at positions 2,3,3 act as stable isotopic tracers, enabling precise tracking of serine metabolism in vivo or in vitro. This labeling allows researchers to distinguish endogenous serine from exogenously administered compounds using mass spectrometry (MS). For example, LC-MS/MS can quantify isotopic ratios to study metabolic flux in pathways like one-carbon metabolism or phospholipid synthesis. Deuterated compounds avoid radiation hazards associated with radioactive tracers while maintaining high detection sensitivity .
Basic: What synthetic strategies are employed to incorporate deuterium at the 2,3,3 positions of L-Serine-N-T-boc?
Answer: Synthesis typically involves:
Deuterium Incorporation : Reacting L-serine with deuterated reagents (e.g., D₂O or deuterated reducing agents) under controlled pH and temperature to replace hydrogen at specific positions.
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DMF) to protect the amino group.
Purification : Chromatographic techniques (e.g., HPLC with C18 columns) isolate the deuterated product from non-deuterated byproducts .
Basic: Which analytical methods are recommended for confirming the isotopic purity of this compound?
Answer:
Isotopic purity >98% is critical; deviations suggest incomplete deuteration or degradation. Validate with nuclear magnetic resonance (NMR) for positional confirmation .
Advanced: How can researchers minimize isotopic dilution during the synthesis of deuterated Boc-protected serine derivatives?
Answer:
- Reaction Solvents : Use deuterated solvents (e.g., D₂O or d⁶-DMSO) to prevent back-exchange of deuterium with protons.
- Temperature Control : Maintain low temperatures (<4°C) during Boc protection to reduce kinetic isotope effects.
- Purification : Employ size-exclusion chromatography to separate deuterated monomers from aggregates or impurities.
- Quality Control : Monitor deuteration efficiency at each step using FT-IR or MS .
Advanced: What chromatographic challenges arise when separating deuterated and non-deuterated forms, and how are they resolved?
Answer: Deuterated compounds often co-elute with non-deuterated analogs due to minimal mass differences. Strategies include:
- High-Resolution Columns : Use UPLC with sub-2µm particles (e.g., HSS T3) for better separation.
- Ion Mobility Spectrometry (IMS) : Differentiate ions based on collisional cross-section differences.
- Derivatization : Convert serine to a bulkier derivative (e.g., dansyl chloride) to amplify retention time shifts .
Advanced: How should contradictory data on isotopic incorporation efficiency be analyzed?
Answer: Contradictions often arise from:
- Method Sensitivity : Compare limits of detection across techniques (e.g., GC-MS vs. LC-MS).
- Sample Degradation : Test stability under storage conditions (e.g., -80°C vs. room temperature).
- Statistical Validation : Apply ANOVA to evaluate batch-to-batch variability or inter-lab reproducibility. Cross-validate with orthogonal methods like NMR .
Advanced: What strategies ensure the stability of this compound under various experimental conditions?
Answer:
- Storage : Store at -20°C in anhydrous, inert environments (argon atmosphere) to prevent hydrolysis of the Boc group.
- pH Control : Use buffered solutions (pH 6–8) to avoid deprotection in aqueous media.
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS .
Advanced: How is this compound used in tracing serine metabolism in protein biosynthesis studies?
Answer:
Cell Culture : Supplement media with deuterated serine and track incorporation into proteins via pulsed SILAC (stable isotope labeling by amino acids in cell culture).
Proteomic Analysis : Digest proteins with trypsin, then quantify deuterium enrichment in peptides using high-resolution MS.
Data Interpretation : Normalize isotopic ratios to internal standards (e.g., ¹³C-labeled amino acids) to account for ionization variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
